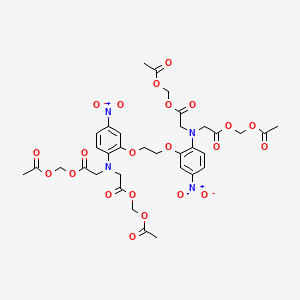

5,5'-Dinitro BAPTA AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H38N4O22 |

|---|---|

Molecular Weight |

854.7 g/mol |

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]-4-nitroanilino]acetate |

InChI |

InChI=1S/C34H38N4O22/c1-21(39)53-17-57-31(43)13-35(14-32(44)58-18-54-22(2)40)27-7-5-25(37(47)48)11-29(27)51-9-10-52-30-12-26(38(49)50)6-8-28(30)36(15-33(45)59-19-55-23(3)41)16-34(46)60-20-56-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3 |

InChI Key |

QLZFIFBGSHPFNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

what is 5,5'-Dinitro BAPTA AM mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 5,5'-Dinitro BAPTA AM

Introduction

This compound is a cell-permeant calcium chelator widely utilized in biological research to investigate the role of intracellular calcium (Ca²⁺) signaling. As a derivative of the parent molecule BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), its unique properties make it a valuable tool for dissecting cellular processes regulated by calcium. This guide provides a detailed overview of its mechanism of action, quantitative data, experimental protocols, and its impact on signaling pathways.

Core Mechanism of Action

The mechanism of action of this compound can be understood as a three-step process: cellular entry, intracellular activation, and calcium buffering.

-

Cellular Permeation : The core 5,5'-Dinitro BAPTA molecule possesses four carboxylate groups that are negatively charged at physiological pH, making it impermeable to the lipid bilayer of cell membranes.[1] To overcome this, these carboxylate groups are masked with acetoxymethyl (AM) esters. These lipophilic AM groups render the entire molecule uncharged and membrane-permeant, allowing it to passively diffuse across the plasma membrane and into the cytosol.[1][2][3]

-

Intracellular Activation : Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][3][4][5][6] This enzymatic hydrolysis regenerates the negatively charged carboxylate groups, trapping the active, membrane-impermeant form of the chelator, 5,5'-Dinitro BAPTA, within the cytoplasm.[1] This ensures the accumulation of the active chelator within the intracellular environment where it can interact with calcium ions.[1]

-

Low-Affinity Calcium Buffering : The active form, 5,5'-Dinitro BAPTA, functions as a calcium buffer by reversibly binding to free Ca²⁺ ions.[1] A defining characteristic of this particular BAPTA analogue is its relatively low affinity for calcium.[1] This is a direct consequence of the two electron-withdrawing nitro groups attached to its benzene (B151609) rings, which reduce the electron density of the chelating carboxylate groups.[1] This modification results in a higher dissociation constant (Kd) compared to the parent BAPTA molecule.

This low-affinity property is a strategic advantage for specific research applications. While high-affinity chelators can become easily saturated during large and rapid calcium influxes, 5,5'-Dinitro BAPTA is ideally suited for studying cellular phenomena associated with substantial, localized calcium transients.[1] It effectively buffers these significant increases without becoming overwhelmed or completely eliminating the signal, allowing researchers to study the physiological effects of attenuating, rather than abolishing, calcium signals.[1]

Quantitative Data

The following table summarizes the key quantitative parameters of 5,5'-Dinitro BAPTA and its AM ester form.

| Parameter | Value | Description | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | ~40 µM | The concentration of Ca²⁺ at which half of the chelator molecules are bound to calcium. This value classifies it as a low-affinity buffer. | [1] |

| Typical Loading Concentration | 10-100 µM | The concentration range of the AM ester form typically used for loading into cells. | [2] |

| Molecular Weight (AM Ester) | 622.5 g/mol | The molecular weight of the cell-permeant this compound. | [2] |

Experimental Protocols

Below is a generalized protocol for loading cells with this compound. Optimal conditions, including concentration and incubation time, may vary depending on the cell type and experimental design.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic® F-127 (optional, aids in solubilization)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Cultured cells on coverslips or in a microplate

Protocol:

-

Stock Solution Preparation : Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. If solubility is an issue, a small amount of Pluronic® F-127 (e.g., a 20% solution in DMSO) can be added to the final loading buffer.[2] Aliquot the stock solution and store it at -20°C, protected from light and moisture.[7]

-

Loading Buffer Preparation : On the day of the experiment, dilute the this compound stock solution into a physiological buffer to the final desired loading concentration (typically between 10-100 µM).[2] If using Pluronic® F-127, the final concentration should be kept low (e.g., ≤0.02%) to minimize cytotoxicity.

-

Cell Loading :

-

Remove the cell culture medium.

-

Wash the cells once with the physiological buffer.

-

Add the loading buffer containing this compound to the cells.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

-

-

De-esterification :

-

After incubation, remove the loading buffer.

-

Wash the cells twice with the physiological buffer to remove any extracellular chelator.

-

Incubate the cells in fresh physiological buffer for at least 30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.

-

-

Experimentation : The cells are now loaded with the active 5,5'-Dinitro BAPTA and are ready for the experiment.

Co-loading with Calcium Indicators : When co-loading with a fluorescent Ca²⁺ indicator AM ester, the loading protocols are generally compatible and the two compounds can often be added to the loading buffer simultaneously.[1] However, it is crucial to calibrate the fluorescent signal of the Ca²⁺ indicator in the presence of 5,5'-Dinitro BAPTA to accurately determine the intracellular Ca²⁺ concentration, as the buffer will alter the indicator's response to Ca²⁺ changes.[1]

Visualizing the Mechanism and Impact

The following diagrams illustrate the mechanism of action of this compound and its effect on a generic calcium signaling pathway.

References

A Technical Guide to the Spectral and Cellular Properties of 5,5'-Dinitro BAPTA AM

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of 5,5'-Dinitro BAPTA AM, a crucial tool for the experimental modulation of intracellular calcium (Ca²⁺) signaling. As a membrane-permeant acetoxymethyl (AM) ester, it serves as a precursor to the active Ca²⁺ chelator, 5,5'-Dinitro BAPTA, enabling researchers to probe the intricate roles of calcium transients in cellular physiology and pathophysiology.

Core Principles and Mechanism of Action

5,5'-Dinitro BAPTA belongs to the BAPTA family of Ca²⁺ chelators, which are structurally derived from EGTA but possess key advantages, including faster binding kinetics and insensitivity to physiological pH changes.[1][2] The defining feature of 5,5'-Dinitro BAPTA is its relatively low affinity for calcium, a direct result of the two electron-withdrawing nitro groups on its aromatic rings.[1] This characteristic makes it an ideal buffer for dampening large or rapid Ca²⁺ influxes without completely eliminating the signal, which could otherwise prevent essential physiological processes.[1]

The AM ester form allows the lipophilic molecule to passively diffuse across the cell membrane.[1][3][4] Once inside the cytosol, ubiquitous intracellular esterases cleave the AM groups, trapping the now charged, membrane-impermeant, and active 5,5'-Dinitro BAPTA within the cell where it can buffer free Ca²⁺ ions.[1][3][5][6]

Spectral and Physicochemical Properties

Unlike fluorescent Ca²⁺ indicators, 5,5'-Dinitro BAPTA is primarily a chelator and is considered non-fluorescent or at best weakly fluorescent.[7][8] Its utility comes from its ability to buffer Ca²⁺, and its optical properties are mainly characterized by a shift in its UV absorbance spectrum upon binding to calcium. This property can be used to determine its dissociation constant but is not typically used for cellular imaging.

| Property | Value | Notes |

| Molecular Weight | 854.7 g/mol [1] | For the AM ester form. |

| Form | Acetoxymethyl (AM) Ester | Membrane-permeant precursor. |

| Active Form | 5,5'-Dinitro BAPTA | Form after intracellular hydrolysis. |

| Ca²⁺ Dissociation Constant (Kd) | ~7.5 mM - 20 mM[7][9] | Low-affinity chelator. Value can vary with experimental conditions. |

| Absorption Max (λabs) | ~399 nm (Free Acid)[7] | The parent BAPTA molecule's absorption shifts from ~254 nm (Ca²⁺-free) to ~274 nm (Ca²⁺-bound).[10] |

| Emission Max (λem) | None / Weakly Fluorescent | Not used as a fluorescent indicator. Parent BAPTA has a weak emission at 363 nm.[8][10] |

| Quantum Yield (QY) | Not Applicable / Negligible | The parent BAPTA has a very low quantum yield of 0.03.[8] |

| Extinction Coefficient (ε) | Not Determined | Data for the dinitro derivative is not readily available. |

Role in Calcium Signaling Pathways

Intracellular Ca²⁺ is a ubiquitous second messenger that regulates a vast array of cellular processes. A typical signaling cascade involves a stimulus (e.g., a neurotransmitter or growth factor) that triggers the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER) or influx from the extracellular space through plasma membrane channels. This transient rise in cytosolic Ca²⁺ is "read" by sensor proteins (e.g., Calmodulin), which in turn activate downstream effectors, leading to a cellular response. 5,5'-Dinitro BAPTA acts by buffering the cytosolic Ca²⁺, thereby dampening the signal that reaches the sensor proteins and allowing researchers to investigate the necessity and characteristics of the Ca²⁺ transient for a specific outcome.

Experimental Protocols

Protocol 1: Cell Loading with this compound

This protocol outlines the general steps for loading cells with the AM ester. Optimal concentrations and times should be determined empirically for each cell type and experimental condition.

Materials:

-

This compound

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4)

-

Pluronic® F-127 (10% w/v stock in water, optional but recommended)[4][7]

Procedure:

-

Prepare Stock Solution: Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.[4] Aliquot and store at -20°C, protected from light and moisture.

-

Prepare Loading Buffer: On the day of the experiment, prepare a working solution in your physiological buffer. The final concentration typically ranges from 5-20 µM.[1] If using Pluronic® F-127 to aid solubilization, add it to the buffer at a final concentration of ~0.02-0.04% before adding the BAPTA AM stock.[11]

-

Cell Loading: Replace the cell culture medium with the prepared loading buffer.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.[1] This time may need optimization.

-

Wash: After incubation, wash the cells thoroughly 2-3 times with fresh, warm physiological buffer to remove extracellular AM ester.

-

De-esterification: Incubate the cells in fresh buffer for an additional 20-30 minutes at 37°C to allow for the complete hydrolysis of the AM esters by intracellular esterases.[4] The cells are now loaded with the active chelator and ready for experimentation.

Protocol 2: Monitoring Intracellular Ca²⁺ with a Co-loaded Fluorescent Indicator

To assess the effect of 5,5'-Dinitro BAPTA on intracellular Ca²⁺ dynamics, it is essential to co-load the cells with a fluorescent Ca²⁺ indicator. Ratiometric indicators like Fura-2 are often preferred for quantitative measurements.[1]

Procedure:

-

Co-loading: The AM esters of 5,5'-Dinitro BAPTA and the chosen fluorescent indicator (e.g., Fura-2 AM) can often be added simultaneously to the loading buffer.[1] Follow the steps outlined in Protocol 1.

-

Imaging Setup: Use a fluorescence microscope equipped for ratiometric imaging. For Fura-2, this involves alternating excitation wavelengths at approximately 340 nm (where fluorescence increases with Ca²⁺ binding) and 380 nm (where fluorescence decreases).[1]

-

Data Acquisition: Collect the emission fluorescence at ~510 nm for both excitation wavelengths.[1]

-

Analysis: The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is calculated. This ratio is proportional to the intracellular Ca²⁺ concentration.

-

Calibration: It is critical to calibrate the fluorescent signal of the indicator in the presence of the chelator to accurately determine the Ca²⁺ concentration, as the buffer will alter the indicator's response curve.[1] This typically involves determining the minimum (Rmin) and maximum (Rmax) ratios in the presence of ionophores and Ca²⁺-free or Ca²⁺-saturating solutions.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. interchim.fr [interchim.fr]

- 8. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. lumiprobe.com [lumiprobe.com]

- 11. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to 5,5'-Dinitro BAPTA AM: A Low-Affinity Calcium Chelator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5'-Dinitro BAPTA AM, a crucial tool for the nuanced study of intracellular calcium signaling. Its unique low-affinity calcium binding properties make it an indispensable reagent for investigating cellular processes driven by large, localized calcium transients.

Core Principles of this compound

This compound is a cell-permeant derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The acetoxymethyl (AM) esters render the molecule lipophilic, allowing it to readily cross the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now impermeant 5,5'-Dinitro BAPTA in its active, calcium-binding form.

The defining characteristic of 5,5'-Dinitro BAPTA is its low affinity for calcium, reflected in a high dissociation constant (Kd). This is a direct result of the two electron-withdrawing nitro groups (-NO₂) attached to the benzene (B151609) rings of the BAPTA structure. These groups reduce the electron density on the chelating carboxylate groups, thereby weakening their ability to bind Ca²⁺ ions.

This low affinity is not a limitation but a strategic advantage. Unlike high-affinity chelators that can buffer away all but the smallest calcium signals, 5,5'-Dinitro BAPTA is designed to modulate, rather than obliterate, large calcium transients. This allows researchers to study the physiological effects of attenuating, rather than eliminating, these critical cellular signals.

Quantitative Data: A Comparative Look at BAPTA Derivatives

The affinity of BAPTA derivatives for calcium can be finely tuned by the addition of different substituents to the aromatic rings. Electron-donating groups increase affinity (lower Kd), while electron-withdrawing groups decrease it (higher Kd).

| Chelator | Key Substituents | Dissociation Constant (Kd) for Ca²⁺ | Relative Affinity | Molecular Weight ( g/mol ) |

| 5,5'-Dinitro BAPTA | 5,5'-di-NO₂ | ~7.5 mM[1] | Low | 566.43 |

| BAPTA | None | ~160 nM | High | 476.44 |

| 5,5'-Dimethyl BAPTA | 5,5'-di-CH₃ | ~40 nM | Very High | 504.50 |

| 5,5'-Difluoro BAPTA | 5,5'-di-F | ~250 nM | High | 512.42 |

| 5,5'-Dibromo BAPTA | 5,5'-di-Br | ~1.6 µM | Intermediate | 634.23 |

Experimental Protocols

Loading Cells with this compound

This protocol provides a general guideline for loading adherent cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (10% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured cells on coverslips or in microplates

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Store stock solutions at -20°C, protected from light and moisture.

-

-

Prepare Loading Buffer:

-

On the day of the experiment, dilute the this compound stock solution to a final working concentration of 10-100 µM in HBSS.

-

To aid in the dispersal of the AM ester in the aqueous buffer, add Pluronic® F-127 to a final concentration of 0.02-0.04%.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time may vary and should be determined empirically.

-

-

Washing:

-

After incubation, remove the loading buffer and wash the cells two to three times with warm HBSS to remove any extracellular chelator.

-

-

De-esterification:

-

Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Experimentation:

-

The cells are now loaded with 5,5'-Dinitro BAPTA and are ready for the experiment.

-

Determination of the Millimolar Kd of 5,5'-Dinitro BAPTA

Given the low affinity of 5,5'-Dinitro BAPTA, standard methods for Kd determination must be adapted for the millimolar concentration range. ¹H NMR spectroscopy is a suitable technique for this purpose as it can directly measure the concentration of free and bound species in solution.

Principle: The chemical shift of protons on the 5,5'-Dinitro BAPTA molecule will change upon binding to Ca²⁺. By titrating a solution of the chelator with increasing concentrations of CaCl₂ and monitoring these chemical shift changes, one can determine the fraction of bound chelator at each calcium concentration and fit the data to a binding isotherm to calculate the Kd.

Materials:

-

5,5'-Dinitro BAPTA (free acid)

-

Calcium Chloride (CaCl₂)

-

Deuterated buffer (e.g., 100 mM KCl, 10 mM MOPS in D₂O, pD 7.2)

-

NMR spectrometer and tubes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 5,5'-Dinitro BAPTA in the deuterated buffer.

-

Prepare a high-concentration stock solution of CaCl₂ in the same deuterated buffer.

-

-

NMR Titration:

-

Acquire a baseline ¹H NMR spectrum of the 5,5'-Dinitro BAPTA solution.

-

Perform a stepwise titration by adding small aliquots of the CaCl₂ stock solution to the NMR tube containing the chelator.

-

Acquire a ¹H NMR spectrum after each addition of CaCl₂, ensuring the solution is thoroughly mixed and equilibrated.

-

-

Data Analysis:

-

Identify aromatic proton signals of 5,5'-Dinitro BAPTA that show a significant chemical shift change upon calcium binding.

-

For each titration point, calculate the fraction of bound chelator (θ) using the following equation: θ = (δ_obs - δ_free) / (δ_bound - δ_free) where δ_obs is the observed chemical shift, δ_free is the chemical shift of the free chelator, and δ_bound is the chemical shift of the fully calcium-bound chelator (determined at a saturating calcium concentration).

-

Plot the fraction of bound chelator (θ) as a function of the free calcium concentration. The free calcium concentration will be high and can be approximated by the total added calcium concentration, especially at the beginning of the titration.

-

Fit the resulting binding curve to the Hill equation or a simple binding isotherm to determine the Kd.

-

Visualizing the Role of 5,5'-Dinitro BAPTA in Signaling Pathways

Attenuation of Calcium-Mediated Synaptic Transmission

5,5'-Dinitro BAPTA is particularly useful in neuroscience for studying synaptic transmission. At the presynaptic terminal, an influx of calcium through voltage-gated calcium channels (VGCCs) is the primary trigger for neurotransmitter release. By using a low-affinity chelator like 5,5'-Dinitro BAPTA, researchers can reduce the peak intracellular calcium concentration without completely blocking it, thereby observing the effect of attenuated calcium signaling on synaptic strength and plasticity.

Caption: Modulation of Synaptic Transmission by 5,5'-Dinitro BAPTA.

Experimental Workflow for Investigating Synaptic Plasticity

The following workflow outlines a typical experiment to investigate the role of large calcium transients in synaptic plasticity using this compound.

Caption: Experimental Workflow for Studying Synaptic Plasticity.

References

An In-depth Technical Guide to 5,5'-Dinitro BAPTA AM: A Low-Affinity Ca2+ Chelator

This guide provides a comprehensive overview of 5,5'-Dinitro BAPTA AM, a cell-permeant, low-affinity calcium chelator. It is intended for researchers, scientists, and drug development professionals working in fields that require the precise modulation of intracellular calcium signaling. This document details the chemical structure, physicochemical properties, mechanism of action, and experimental protocols for this compound, along with its applications in neuroscience and apoptosis research.

Chemical Structure and Properties

This compound is a derivative of the well-known calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid).[1] The addition of two nitro groups to the benzene (B151609) rings significantly reduces its affinity for calcium ions.[2] The acetoxymethyl (AM) ester modification renders the molecule membrane-permeant, allowing it to be loaded into live cells.[2][3]

Chemical Identifiers:

-

IUPAC Name: acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]-4-nitroanilino]acetate

-

Canonical SMILES: CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)--INVALID-LINK--[O-])OCCOC2=C(C=CC(=C2)--INVALID-LINK--[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

-

InChI Key: QLZFIFBGSHPFNZ-UHFFFAOYSA-N[2]

Physicochemical and Binding Properties:

| Property | Value | Reference |

| Molecular Formula | C34H38N4O22 | |

| Molecular Weight | 854.7 g/mol | [2] |

| Form | Solid | |

| Solubility | Soluble in DMSO | [4] |

| Ca2+ Dissociation Constant (Kd) of 5,5'-Dinitro BAPTA (free acid) | ~7.5 mM | [4] |

| Excitation Wavelength (λex) of 5,5'-Dinitro BAPTA (free acid) | 399 nm | [4] |

| Emission Wavelength (λem) of 5,5'-Dinitro BAPTA (free acid) | None | [4] |

Mechanism of Action

The utility of this compound as an intracellular calcium buffer relies on a two-step mechanism. First, the lipophilic AM ester form allows the molecule to passively diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, liberating the active, membrane-impermeant tetra-carboxylate form of 5,5'-Dinitro BAPTA.[2][3] This active form is then capable of binding to and buffering intracellular free calcium ions. Due to its low affinity for Ca2+, it is particularly effective at buffering large and rapid increases in calcium concentration without completely abolishing the calcium signal.[2]

Experimental Protocols

Preparation of Stock Solution

To prepare a stock solution, dissolve this compound in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

Cell Loading Protocol

The following is a general protocol for loading cells with this compound. Optimal conditions, including concentration and incubation time, should be determined empirically for each cell type and experimental setup.

-

Prepare Loading Buffer: Dilute the this compound stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration, typically in the range of 10-100 µM.[4]

-

Optional Additives:

-

Pluronic® F-127: To aid in the solubilization of the AM ester in the aqueous loading buffer, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%.[2]

-

Probenecid (B1678239): To prevent the active extrusion of the de-esterified chelator by organic anion transporters, probenecid can be included in the loading and experimental media at a concentration of 1-2.5 mM.[2]

-

-

Cell Incubation: Replace the cell culture medium with the loading buffer and incubate the cells for 30-60 minutes at 37°C.[2]

-

Washing: After incubation, wash the cells thoroughly with fresh, warm physiological buffer to remove any extracellular this compound.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM esters by intracellular esterases.

Applications in Research

Neuroscience: Modulation of Synaptic Transmission

Intracellular calcium dynamics are fundamental to neurotransmitter release and synaptic plasticity.[2] this compound has been utilized to investigate the role of large, transient increases in presynaptic calcium. By buffering these calcium spikes, it can attenuate evoked field excitatory postsynaptic potentials (fEPSPs).[3] This makes it a valuable tool for dissecting the calcium-dependence of synaptic transmission.[5] A study showed that application of 50 μM this compound for 20 minutes was sufficient to observe this attenuation.[3] In contrast, chelators with slow calcium-binding kinetics, like EGTA-AM, did not have the same effect, highlighting the importance of rapid calcium buffering in these processes.

Apoptosis Research

Calcium signaling is intricately involved in the regulation of apoptosis, or programmed cell death. Studies have employed BAPTA-AM to investigate the role of intracellular calcium in apoptotic pathways. For instance, in some cell lines, chelating intracellular calcium with BAPTA-AM has been shown to delay the onset of radiation-induced apoptosis.[6] However, the specific effects can be cell-type and stimulus-dependent. In certain breast cancer cell lines, BAPTA-AM was found to sensitize cells to cisplatin-induced apoptosis.[7] The use of this compound in such studies can help to elucidate whether a complete blockade of calcium signaling (achieved with high-affinity chelators) or a mere attenuation of large calcium transients is responsible for the observed effects.

Conclusion

This compound is a specialized tool for the investigation of cellular processes that are governed by large and rapid fluctuations in intracellular calcium concentration. Its low affinity for calcium allows for the modulation of these signals without their complete abrogation, providing a more nuanced approach compared to high-affinity chelators. The experimental protocols and applications described in this guide offer a foundation for researchers to effectively utilize this compound in their studies of calcium signaling in various physiological and pathological contexts. As with any chemical probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. interchim.fr [interchim.fr]

- 5. Synaptic transmission and plasticity require AMPA receptor anchoring via its N-terminal domain | eLife [elifesciences.org]

- 6. Effects of intracellular calcium chelator BAPTA-AM on radiation-induced apoptosis regulated by activation of SAPK/JNK and caspase-3 in MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Principle of Low-Affinity Calcium Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. The spatial and temporal dynamics of intracellular Ca²⁺ signals are tightly regulated and encode specific information that dictates cellular responses. While high-affinity Ca²⁺ chelators are invaluable tools for studying resting and low micromolar Ca²⁺ concentrations, they become saturated in environments with high Ca²⁺ levels, such as the endoplasmic reticulum (ER), mitochondria, and during large Ca²⁺ influxes across the plasma membrane. Low-affinity Ca²⁺ chelation has emerged as a critical experimental strategy to investigate these high-concentration Ca²⁺ microdomains, providing a more accurate picture of Ca²⁺ handling in specific cellular compartments and during intense signaling events.

This technical guide provides a comprehensive overview of the principles of low-affinity Ca²⁺ chelation, its applications in research, and its emerging role in drug development. It is designed to equip researchers with the knowledge to select appropriate low-affinity chelators, design and execute experiments, and interpret the resulting data.

Core Principles of Low-Affinity Calcium Chelation

The fundamental principle behind low-affinity Ca²⁺ chelation is the use of buffering agents that have a dissociation constant (Kd) for Ca²⁺ in the micromolar (µM) to millimolar (mM) range. This contrasts with high-affinity chelators like BAPTA and EGTA, which have Kd values in the nanomolar (nM) range.

The choice between a high- and low-affinity chelator is dictated by the Ca²⁺ concentration in the cellular compartment or microdomain of interest. A key principle is to select an indicator or chelator with a Kd value near the expected Ca²⁺ concentration to ensure a linear and sensitive response. High-affinity chelators are well-suited for measuring the low resting cytosolic Ca²⁺ levels (around 100 nM) but become saturated and non-responsive at the high Ca²⁺ concentrations found in organelles like the ER and mitochondria (µM to mM range).[1][2] Low-affinity chelators, on the other hand, are designed to operate within these high Ca²⁺ environments, allowing for the quantitative measurement and manipulation of organellar Ca²⁺ dynamics.

Beyond affinity (Kd), the kinetics of Ca²⁺ binding and unbinding, defined by the association rate constant (k_on) and the dissociation rate constant (k_off), are critical.[3][4] Chelators with fast kinetics, such as derivatives of BAPTA, can rapidly buffer transient and localized Ca²⁺ signals, for instance, at the mouth of an ion channel.[5] In contrast, chelators with slow kinetics, like EGTA, are less effective at buffering these rapid transients but are suitable for modulating bulk, slower changes in Ca²⁺ concentration.[6]

Quantitative Data on Low-Affinity Calcium Chelators and Indicators

The selection of an appropriate low-affinity chelator or indicator is paramount for successful experimental outcomes. The following tables summarize the key quantitative parameters for a selection of commonly used low-affinity Ca²⁺ chelators and fluorescent indicators. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and ionic strength.

| Chelator/Indicator | Type | Kd for Ca²⁺ | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Selectivity (Ca²⁺ vs. Mg²⁺) |

| Low-Affinity Chelators | |||||

| 5,5'-Difluoro BAPTA | Chelator | ~270 nM - 2.0 µM | Fast | Fast | High |

| 5-Nitro BAPTA | Chelator | ~400 nM - 6.3 µM | Fast | Fast | High |

| Rhod-5N | Indicator | ~30 µM - 0.5 mM | - | - | Moderate |

| Fluo-5N | Indicator | ~90 µM | - | - | High |

| Mag-Fura-2 | Indicator | ~50 µM | - | - | Low |

| Mag-Fluo-4 | Indicator | ~22 µM | - | - | Low |

| High-Affinity Chelators (for comparison) | |||||

| BAPTA | Chelator | ~110 - 220 nM | ~6 x 10⁸ | ~97 | High |

| EGTA | Chelator | ~100 - 150 nM | ~1.5 - 3 x 10⁶ | Slow | Moderate |

Data compiled from multiple sources.[2][3][4][5] Values can vary depending on experimental conditions.

Experimental Protocols

Measuring Mitochondrial Calcium Dynamics Using a Low-Affinity Fluorescent Indicator (Rhod-2 AM)

This protocol describes the use of the low-affinity, red-fluorescent Ca²⁺ indicator Rhod-2 AM to measure mitochondrial Ca²⁺ concentration ([Ca²⁺]m).

Materials:

-

Cultured cells grown on glass-bottom dishes

-

Tyrode's solution (or other appropriate physiological saline)

-

Rhod-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

MitoTracker Green FM (for mitochondrial co-localization)

-

Confocal microscope with appropriate laser lines and filters for Rhod-2 (Excitation ~552 nm, Emission ~581 nm) and MitoTracker Green (Excitation ~490 nm, Emission ~516 nm)

-

Saponin (for cell permeabilization in some protocols)

-

Ca²⁺ ionophore (e.g., ionomycin) and a Ca²⁺-free buffer with EGTA for in situ calibration.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom imaging dishes.

-

Dye Loading: a. Prepare a loading solution by diluting Rhod-2 AM to a final concentration of 5-10 µM in Tyrode's solution. To aid in solubilization, first mix the Rhod-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the final buffer. b. If co-localization is desired, add MitoTracker Green FM to the loading solution (final concentration ~100-200 nM). c. Remove the culture medium from the cells and wash once with Tyrode's solution. d. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Washing and De-esterification: a. After incubation, gently wash the cells two to three times with fresh, warm Tyrode's solution to remove extracellular dye. b. Incubate the cells for an additional 30 minutes at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the indicator inside the cell.

-

Imaging: a. Mount the dish on the confocal microscope stage. b. Excite Rhod-2 at ~552 nm and collect the emission at ~581 nm. If using MitoTracker Green, sequentially excite at ~490 nm and collect emission at ~516 nm to confirm mitochondrial localization of the Rhod-2 signal. c. Acquire a baseline fluorescence measurement. d. Stimulate the cells with the agonist of interest and record the change in Rhod-2 fluorescence over time.

-

In Situ Calibration (Optional but Recommended): a. To convert fluorescence intensity to absolute Ca²⁺ concentrations, an in situ calibration is necessary. b. After the experiment, treat the cells with a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin) in a Ca²⁺-free buffer containing a high concentration of EGTA (e.g., 10 mM) to obtain the minimum fluorescence (Fmin). c. Subsequently, perfuse the cells with a buffer containing the ionophore and a saturating concentration of Ca²⁺ (e.g., 10 mM) to obtain the maximum fluorescence (Fmax). d. The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)] where Kd is the dissociation constant of the indicator under the experimental conditions.

Buffering ER Calcium Using a Low-Affinity Chelator

This protocol provides a general framework for using a low-affinity, membrane-permeant Ca²⁺ chelator to investigate the role of ER Ca²⁺ in a specific cellular process.

Materials:

-

Cultured cells

-

Low-affinity, AM-ester form of a Ca²⁺ chelator (e.g., a low-affinity BAPTA derivative)

-

Appropriate physiological buffer

-

Assay-specific reagents to measure the cellular process of interest (e.g., fluorescent reporter for gene expression, reagents for measuring apoptosis).

Procedure:

-

Determine Optimal Chelator Concentration: Perform a dose-response experiment to determine the optimal concentration of the low-affinity chelator that effectively buffers ER Ca²⁺ without causing significant cytotoxicity.

-

Cell Loading: a. Prepare a loading solution of the AM-ester of the low-affinity chelator in a physiological buffer. The final concentration will depend on the chelator and cell type. b. Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Washing and De-esterification: a. Wash the cells to remove the extracellular chelator. b. Incubate for an additional 30 minutes to allow for de-esterification.

-

Experimental Manipulation: a. Treat the cells with the stimulus of interest. b. At appropriate time points, perform the assay to measure the cellular response.

-

Controls: a. Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the chelator. b. High-Affinity Chelator Control: Cells treated with a high-affinity chelator (e.g., BAPTA-AM) to assess the effect of buffering cytosolic Ca²⁺. c. Inactive Analog Control: If available, use an inactive analog of the chelator to control for off-target effects.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway: ER-Mitochondria Calcium Crosstalk

Experimental Workflow: Comparing High- vs. Low-Affinity Chelation Effects

Logical Relationship: Affinity, Kinetics, and Buffering Capacity

Applications in Drug Development

The ability to selectively modulate Ca²⁺ signaling in specific cellular compartments with low-affinity chelators has opened new avenues for therapeutic intervention. Alterations in organellar Ca²⁺ homeostasis, particularly in mitochondria, are implicated in a growing number of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[7][8]

Neuroprotection: Excitotoxic neuronal cell death, a hallmark of stroke and neurodegenerative diseases, is often associated with mitochondrial Ca²⁺ overload. Low-affinity Ca²⁺ chelators that can buffer mitochondrial Ca²⁺ without significantly disturbing cytosolic Ca²⁺ signaling are being explored as potential neuroprotective agents.[6][9][10] By preventing the opening of the mitochondrial permeability transition pore (mPTP), these compounds may reduce apoptosis and preserve neuronal function.

Cancer Therapy: Cancer cells often exhibit reprogrammed Ca²⁺ signaling that promotes proliferation and survival. Targeting mitochondrial Ca²⁺ uptake is emerging as a potential anti-cancer strategy.[11][12] By modulating mitochondrial Ca²⁺ levels, it may be possible to induce apoptosis in cancer cells or sensitize them to conventional chemotherapies.

Cardiovascular Disease: Mitochondrial Ca²⁺ homeostasis is critical for normal cardiac function. Dysregulation of mitochondrial Ca²⁺ handling can contribute to arrhythmias and heart failure. Low-affinity Ca²⁺ modulators could potentially be used to restore normal Ca²⁺ cycling in cardiomyocytes and improve cardiac performance.

Conclusion

The principle of low-affinity Ca²⁺ chelation provides a powerful and nuanced approach to dissecting the complex world of intracellular Ca²⁺ signaling. By enabling the study and manipulation of high-concentration Ca²⁺ microdomains within organelles, these tools have significantly advanced our understanding of cellular physiology. As our knowledge of the roles of organellar Ca²⁺ in disease pathogenesis grows, the development of novel, targeted low-affinity Ca²⁺ chelators holds great promise for the future of drug discovery and development. This guide provides a foundational understanding for researchers to effectively utilize this important experimental strategy.

References

- 1. Novel Approach for Generation of Low Calcium Reagents for Investigations of Heavy Metal Effects on Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamics of mitochondrial [Ca(2+)] measured with the low-Ca(2+)-affinity dye rhod-5N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Modulation of hippocampal synaptic transmission by low concentrations of cell-permeant Ca2+ chelators: effects of Ca2+ affinity, chelator structure and binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological modulation of mitochondrial calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Strategies Targeting Mitochondrial Calcium Signaling: A New Hope for Neurological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotection in vitro and in vivo by cell membrane-permeant Ca2+ chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lower Affinity of Isradipine for L-Type Ca2+ Channels during Substantia Nigra Dopamine Neuron-Like Activity: Implications for Neuroprotection in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

5,5'-Dinitro BAPTA AM: A Technical Guide to its Solubility and Application in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of 5,5'-Dinitro BAPTA AM in Dimethyl Sulfoxide (DMSO), along with detailed experimental protocols and its application in studying intracellular calcium signaling pathways.

Core Topic: Solubility in DMSO

This compound is a cell-permeant, low-affinity calcium chelator crucial for the investigation of cellular processes triggered by substantial calcium transients. Its utility in research is highly dependent on its solubility for the preparation of stock solutions. The primary solvent for this compound is high-quality, anhydrous DMSO.

While a precise upper limit of solubility for this compound in DMSO is not consistently published, it is readily soluble for standard experimental concentrations. For practical laboratory use, stock solutions are typically prepared in the range of 1-5 mM in anhydrous DMSO.[1] These stock solutions should be stored in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[1]

For comparative purposes, the parent compound, BAPTA AM, exhibits a solubility of approximately 20 mg/mL in DMSO.[2][3][4][5] Another source indicates a solubility of greater than 16.3 mg/mL for BAPTA-AM in DMSO.[6] Although structurally similar, the dinitro-substitution in this compound may influence its solubility.

Quantitative Solubility Data

The following table summarizes the available solubility and related data for this compound and the parent compound BAPTA AM.

| Compound | Solvent | Recommended Stock Concentration | Reported Solubility of Related Compound (BAPTA AM) | Molecular Weight ( g/mol ) |

| This compound | Anhydrous DMSO | 1-5 mM[1] | Not Directly Available | 854.7[1] |

| BAPTA AM | DMSO | Not Specified | ~20 mg/mL[2][3][4][5], >16.3 mg/mL[6] | 764.68[4] |

Mechanism of Action and Cellular Application

This compound is a lipophilic acetoxymethyl (AM) ester that can readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, releasing the active, membrane-impermeant form, 5,5'-Dinitro BAPTA.[1] This active form is a low-affinity calcium buffer that can modulate intracellular calcium concentrations.[1]

The two electron-withdrawing nitro groups on the benzene (B151609) rings give 5,5'-Dinitro BAPTA its characteristic low affinity for calcium. This property makes it an ideal tool for studying cellular events that are triggered by large and rapid increases in intracellular calcium, as it dampens these signals rather than completely abolishing them, which can be the case with high-affinity chelators.[1]

Cellular uptake and activation of this compound.

Experimental Protocols

Preparation of Stock and Working Solutions

A generalized protocol for the preparation and use of this compound is outlined below. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

-

Stock Solution Preparation : Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[1]

-

Storage : Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.[1]

-

Working Solution Preparation : On the day of the experiment, dilute the DMSO stock solution to the desired final concentration (typically in the range of 5-20 µM) in a physiological buffer such as HEPES-buffered saline. To improve the solubility of the AM ester in the aqueous buffer, it is recommended to first mix the stock solution with an equal volume of 20% (w/v) Pluronic® F-127.[1]

Cellular Loading Protocol

The following workflow illustrates the key steps for loading cells with this compound.

Experimental workflow for cellular loading of this compound.

Applications in Research

This compound has been instrumental in a variety of research areas, including:

-

Neurobiology : To dissect the role of presynaptic calcium concentrations in neurotransmitter release and synaptic plasticity.[1]

-

Cell Signaling : For investigating signal transduction pathways where calcium acts as a second messenger.[1]

-

Neuronal Excitability : To study the regulation of neuronal firing by calcium-dependent ion channels.[1]

By providing a means to controllably buffer large intracellular calcium transients, this compound allows researchers to elucidate the specific roles of these calcium signals in complex biological processes.

References

A Technical Guide to 5,5'-Dinitro BAPTA and Other BAPTA Derivatives for Cellular Calcium Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of 5,5'-Dinitro BAPTA with other derivatives of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). This document is designed to assist researchers in selecting the appropriate BAPTA derivative for their specific experimental needs, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant cellular pathways.

Core Principles of BAPTA and Its Analogs

BAPTA is a high-affinity, selective calcium chelator that has become an essential tool in biological research.[1] Its structure, derived from EGTA, features benzene (B151609) rings that provide high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is a significant advantage for studying intracellular processes.[1][2] The chelation mechanism involves the binding of a calcium ion by four carboxylate groups, two amine nitrogens, and two ether oxygens.[1] A key characteristic of BAPTA is its rapid binding and release of Ca²⁺, which is approximately 50 to 400 times faster than that of EGTA.[1][2] Furthermore, its calcium affinity is less sensitive to pH changes within the physiological range compared to chelators like EDTA and EGTA.[1][2]

The versatility of BAPTA is greatly expanded by its derivatives, which are synthesized by adding electron-donating or electron-withdrawing groups to the benzene rings.[1] Electron-donating groups, such as methyl groups, increase the electron density on the chelating atoms, thereby enhancing the affinity for Ca²⁺ (lower dissociation constant, Kd). Conversely, electron-withdrawing groups, like halogens or nitro groups, decrease the affinity (higher Kd).[1] This "tunability" allows researchers to select a chelator with a Ca²⁺ affinity that is optimal for their specific experimental conditions.[1]

Comparison of BAPTA Derivatives: A Focus on 5,5'-Dinitro BAPTA

5,5'-Dinitro BAPTA is characterized by its relatively low affinity for calcium, a direct result of the two electron-withdrawing nitro groups attached to its benzene rings.[3] These nitro groups reduce the electron density of the chelating carboxylate groups, leading to a significantly higher dissociation constant (Kd) compared to the parent BAPTA molecule.[3] This property makes it a low-affinity buffer, which is advantageous for studying cellular processes involving large and rapid increases in intracellular calcium.[3] It can modulate these substantial influxes without completely quenching the physiological calcium signal.[3]

In contrast, other derivatives like 5,5'-Dimethyl BAPTA have a much higher affinity for calcium, making them suitable for experiments where clamping intracellular calcium at very low levels is required.[2][3]

Quantitative Data: Physicochemical Properties of BAPTA Derivatives

The selection of a BAPTA derivative is often guided by its dissociation constant (Kd) for Ca²⁺. The table below summarizes the Kd values for several commonly used BAPTA derivatives.

| Chelator Name | Substituents | Dissociation Constant (Kd) for Ca²⁺ |

| BAPTA | None | 110 - 220 nM[1] |

| 5,5'-Dimethyl BAPTA | 5,5'-di-CH₃ | ~40 nM[1][4] |

| 5,5'-Difluoro BAPTA | 5,5'-di-F | ~270 nM[1] |

| 5,5'-Dinitro BAPTA | 5,5'-di-NO₂ | ~7.5 mM[2][3] |

| 5,5'-Dibromo BAPTA | 5,5'-di-Br | ~1.5 µM[4] |

Experimental Protocols

Protocol 1: Determination of Calcium Dissociation Constant (Kd) by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the Kd of a BAPTA derivative for Ca²⁺ using UV-Vis spectrophotometry.

Materials:

-

BAPTA derivative of interest

-

Calcium-free buffer (e.g., treated with Chelex)

-

Standardized CaCl₂ solution

-

EDTA solution

-

Quartz cuvette

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the BAPTA derivative in the calcium-free buffer.

-

Record the absorbance spectrum of the free chelator in the quartz cuvette.

-

Titrate the chelator solution with known concentrations of the standardized CaCl₂ solution.

-

Record the absorbance spectrum after each addition of CaCl₂ until the spectral changes are saturated, indicating the formation of the Ca²⁺-BAPTA complex.

-

The dissociation constant (Kd) can then be calculated by fitting the absorbance data to a binding isotherm equation.

Protocol 2: Loading Cells with BAPTA-AM Esters

The acetoxymethyl (AM) ester forms of BAPTA derivatives are membrane-permeant and can be loaded into live cells.[5] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active BAPTA molecule in the cytoplasm.[5]

Materials:

-

BAPTA-AM derivative of interest (e.g., 5,5'-Dinitro BAPTA AM)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% w/v in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Cultured cells

Procedure:

-

Preparation of Stock Solution: Prepare a 1-10 mM stock solution of the BAPTA-AM derivative in anhydrous DMSO.[5]

-

Preparation of Loading Solution: On the day of the experiment, dilute the BAPTA-AM stock solution into the physiological buffer to the desired final concentration (typically 1-50 µM).[6] To aid in solubilization, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%.[6]

-

Cell Loading:

-

De-esterification:

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows where BAPTA derivatives are commonly employed.

Caption: Role of 5,5'-Dinitro BAPTA in modulating Ca²⁺-dependent apoptosis.

References

An In-depth Technical Guide to the Membrane Permeability of 5,5'-Dinitro BAPTA AM

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dinitro BAPTA AM is a cell-permeant, low-affinity calcium chelator widely utilized in cellular biology and neuroscience research.[1] Its unique properties make it an invaluable tool for investigating the nuanced roles of intracellular calcium signaling. This technical guide provides a comprehensive overview of the membrane permeability of this compound, detailing its mechanism of action, experimental protocols for its use and characterization, and its application in studying cellular signaling pathways.

Core Principles: From Membrane Traversal to Intracellular Action

The efficacy of this compound as an intracellular calcium buffer hinges on its ability to first cross the cell membrane and then become activated within the cytosol. This process can be broken down into two key stages:

-

Passive Diffusion across the Plasma Membrane : The core 5,5'-Dinitro BAPTA molecule is a highly charged tetra-carboxylate anion, rendering it impermeable to the lipid bilayer of the cell membrane. To overcome this, it is chemically modified into its acetoxymethyl (AM) ester form. The lipophilic AM groups mask the negative charges, allowing the molecule to passively diffuse across the cell membrane and into the cytoplasm.[1][2]

-

Intracellular Hydrolysis and Activation : Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][2] This enzymatic hydrolysis regenerates the carboxylate groups, transforming this compound into its active, membrane-impermeant form, 5,5'-Dinitro BAPTA. This charged form is effectively trapped within the cytosol, where it can buffer changes in intracellular calcium concentration.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 854.7 g/mol | [1] |

| Form | Acetoxymethyl ester (cell-permeant) | [1] |

| Calcium Affinity (Kd) | Low affinity | [1] |

| Solubility | Soluble in DMSO | [2] |

Experimental Protocols

Protocol 1: General Cell Loading with this compound

This protocol provides a general guideline for loading cells with this compound. Optimal conditions may vary depending on the cell type and experimental question.

Materials:

-

This compound

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or HEPES-buffered saline)

-

Pluronic® F-127 (optional, for improving solubility)

-

Probenecid (B1678239) (optional, to inhibit extrusion of the de-esterified chelator)

Procedure:

-

Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 5-20 µM) in a physiological buffer. For cells that are difficult to load, the addition of Pluronic® F-127 (final concentration 0.02-0.04%) to the working solution can aid in dispersing the AM ester.

-

Cell Incubation: Replace the cell culture medium with the loading solution containing this compound. Incubate the cells for 30-60 minutes at 37°C.

-

Washing: After incubation, thoroughly wash the cells 2-3 times with fresh, indicator-free physiological buffer to remove any extracellular this compound.

-

De-esterification: Incubate the cells in fresh, indicator-free medium for an additional 30 minutes at room temperature or 37°C. This allows for complete cleavage of the AM groups by intracellular esterases, ensuring the trapping and activation of the chelator.

-

Optional - Inhibiting Extrusion: To prevent the active transport of the de-esterified 5,5'-Dinitro BAPTA out of the cell, the organic anion transport inhibitor probenecid (1-2.5 mM) can be included in the loading and experimental buffers.

Protocol 2: Quantification of Intracellular 5,5'-Dinitro BAPTA Concentration

Determining the precise intracellular concentration of the active chelator is crucial for interpreting experimental results. Two common methods are outlined below.

Method A: Mass Spectrometry

-

Load cells with this compound as described in Protocol 1.

-

After the de-esterification step, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Analyze the cell lysates by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the hydrolyzed 5,5'-Dinitro BAPTA.

-

Determine the intracellular volume of the cells to calculate the final intracellular concentration.

Method B: Co-loading with a Fluorescent Indicator

-

Co-load cells with this compound and a ratiometric calcium indicator such as Fura-2 AM.

-

After loading and de-esterification, measure the fluorescence ratio of Fura-2 at different known extracellular calcium concentrations to generate an in-situ calibration curve in the presence of the chelator.

-

The altered response of the fluorescent indicator to calcium can be used to estimate the intracellular buffering capacity and, consequently, the concentration of active 5,5'-Dinitro BAPTA.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to determine the passive permeability of a compound across an artificial lipid membrane.[3][4][5][6] This protocol can be adapted to estimate the membrane permeability of this compound.

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP)

-

96-well acceptor plates

-

Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

DMSO

-

LC-MS/MS or UV-Vis spectrophotometer for analysis

Procedure:

-

Prepare Donor Solution: Dissolve this compound in DMSO to create a stock solution. Dilute the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 10 µM) with a final DMSO concentration of 1%.

-

Coat Filter Plate: Add a small volume (e.g., 5 µL) of the artificial membrane solution to each well of the filter plate, ensuring the filter is completely coated. Allow the solvent to evaporate.

-

Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

-

Assemble Sandwich: Place the coated filter plate on top of the acceptor plate, creating a "sandwich".

-

Add Donor Solution: Add the donor solution containing this compound to the wells of the filter plate.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).

-

Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

-

Calculate Permeability: The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor compartments, the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 4: Assay for Intracellular Esterase Activity

This protocol provides a method to assess the rate of intracellular hydrolysis of the AM ester.

Materials:

-

Fluorescein diacetate (FDA) or another fluorogenic esterase substrate

-

Cell lysis buffer

-

Fluorometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Substrate Loading: Incubate the cells with a known concentration of the fluorogenic esterase substrate (e.g., FDA).

-

Time-course Measurement: At various time points, lyse the cells and measure the fluorescence of the hydrolyzed product using a fluorometer.

-

Standard Curve: Generate a standard curve using a known concentration of the fluorescent product (e.g., fluorescein).

-

Calculate Esterase Activity: The rate of fluorescence increase is proportional to the intracellular esterase activity. This can be expressed as the amount of product formed per unit time per cell number or protein concentration. This provides an estimate of the cell type's capacity to hydrolyze AM esters.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Applications in Cellular Signaling

The low calcium affinity of 5,5'-Dinitro BAPTA makes it particularly useful for dissecting signaling pathways where high-amplitude calcium transients are involved.[1]

-

Synaptic Transmission: In neuroscience, it is used to study the role of presynaptic calcium in neurotransmitter release. By buffering large, localized calcium influxes at the active zone, it allows researchers to investigate the relationship between calcium concentration and the probability of vesicle fusion.[1]

-

Store-Operated Calcium Entry (SOCE): this compound can be used as a tool to investigate the role of global versus localized calcium signals in the activation of SOCE. By buffering the bulk cytosolic calcium increase following store depletion, its effect on SOCE can help elucidate the nature of the signal that couples the endoplasmic reticulum to plasma membrane calcium channels.

-

Control for Off-Target Effects: Due to its low affinity for calcium, this compound serves as an excellent negative control in experiments using high-affinity BAPTA analogs.[1] If a cellular response is observed with high-affinity BAPTA but not with 5,5'-Dinitro BAPTA, it strongly suggests that the effect is indeed dependent on the chelation of low-level calcium fluctuations. Conversely, if both compounds produce the same effect, it may point to calcium-independent or "off-target" effects of the BAPTA molecule itself.

Off-Target Effects and Considerations

While a powerful tool, it is crucial to be aware of the potential off-target effects of BAPTA and its analogs, which may be independent of their calcium-chelating properties. These can include:

-

Interaction with other divalent cations: BAPTA can also bind to other ions like zinc.

-

Direct protein interactions: BAPTA has been reported to directly interact with and inhibit certain enzymes.

-

Effects on ion channels: Some studies have shown that BAPTA-AM can directly block certain potassium channels.[7][8][9]

Therefore, careful experimental design, including the use of appropriate controls like this compound, is essential for the accurate interpretation of results.

Conclusion

This compound is a specialized and valuable tool for researchers studying intracellular calcium signaling. Its cell-permeant nature, combined with its low affinity for calcium, allows for the targeted buffering of large calcium transients and provides a crucial control for dissecting the intricacies of calcium-dependent cellular processes. While specific quantitative data on its membrane permeability and hydrolysis kinetics are not extensively documented, the experimental protocols provided in this guide offer a clear path for researchers to characterize these parameters within their specific experimental systems. A thorough understanding of its properties, applications, and potential off-target effects will enable scientists and drug development professionals to effectively leverage this compound in their research endeavors.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. PAMPA | Evotec [evotec.com]

- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 6. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

- 7. The membrane permeable calcium chelator BAPTA-AM directly blocks human ether a-go-go-related gene potassium channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BAPTA AM | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

The Pivotal Role of Acetoxymethyl Esters in Cellular Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetoxymethyl (AM) esters represent a cornerstone of modern cell biology and drug delivery, providing an elegant and effective method for introducing polar molecules into living cells. By temporarily masking negatively charged functional groups, AM esterification renders molecules hydrophobic and membrane-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now-polar molecule within the cytosol. This technique has revolutionized the study of intracellular processes, enabling the use of a vast array of fluorescent indicators for ions like calcium and pH, as well as the targeted delivery of therapeutic agents. This guide provides a comprehensive overview of the core principles of AM ester-mediated cellular uptake, detailed experimental protocols for key applications, and a summary of relevant quantitative data to aid in experimental design and interpretation.

The Core Principle: From Impermeant to Intracellular

Many biologically active molecules, including fluorescent dyes and potential drug candidates, are negatively charged at physiological pH. This charge prevents them from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. The AM ester strategy overcomes this barrier by converting charged carboxylate groups into uncharged, lipophilic acetoxymethyl esters.[1]

The key features of this approach are:

-

Increased Lipophilicity: The AM group masks the negative charge and increases the overall hydrophobicity of the molecule, facilitating its passage across the cell membrane.

-

Passive Diffusion: The modified, uncharged molecule can readily diffuse across the plasma membrane into the cell's interior.

-

Intracellular Cleavage: Once inside the cell, non-specific cytosolic esterases recognize and hydrolyze the ester bond.[1]

-

Cellular Trapping: The removal of the AM group regenerates the negatively charged carboxylate, rendering the molecule polar and membrane-impermeant once again. This effectively traps the molecule inside the cell.[1]

-

Activation: In many cases, the hydrolysis of the AM ester is also a prerequisite for the molecule's function, such as the fluorescence of a dye upon binding to its target ion.[2]

The hydrolysis of the AM ester releases the active molecule, formaldehyde, and acetic acid as byproducts.[3] While generally well-tolerated at typical working concentrations, it is a factor to consider in experimental design.

Quantitative Data on AM Ester Loading

The efficiency of cellular loading with AM esters can be influenced by several factors, including the specific dye or molecule, cell type, incubation time, and temperature. The following table summarizes typical experimental parameters for commonly used AM ester-based probes.

| Probe | Application | Typical Stock Solution | Typical Working Concentration | Incubation Time | Incubation Temperature | Notes |

| Fura-2, AM | Ratiometric Ca2+ Imaging | 1-10 mM in DMSO | 1-5 µM | 30-60 minutes | Room Temperature to 37°C | Ratiometric properties reduce variability from dye loading and photobleaching.[2][4] |

| Fluo-4, AM | High-Affinity Ca2+ Imaging | 1-5 mM in DMSO | 1-5 µM | 15-60 minutes | Room Temperature to 37°C | Exhibits a large fluorescence increase upon Ca2+ binding.[5] |

| Calcein, AM | Cell Viability Assays | 1-5 mM in DMSO | 1-10 µM | 15-30 minutes | 37°C | Non-fluorescent until hydrolyzed in viable cells.[6] |

| BCECF, AM | Intracellular pH Measurement | 1-20 mM in DMSO | 2-50 µM | 15-60 minutes | Room Temperature to 37°C | Ratiometric dye for accurate pH determination.[7][8] |

Key Experimental Protocols

The successful use of AM esters requires careful attention to detail in the experimental protocol. Below are detailed methodologies for common applications.

General Protocol for Loading Cells with AM Esters

This protocol provides a general framework that can be adapted for various AM ester-based probes and cell types.

Materials:

-

AM ester of choice (e.g., Fura-2 AM, Fluo-4 AM, Calcein AM)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO, optional)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or HEPES-buffered saline)

-

Probenecid (B1678239) (optional)

Procedure:

-

Prepare Stock Solution: Dissolve the AM ester in anhydrous DMSO to a stock concentration of 1-10 mM.[1][9] Store this stock solution in small aliquots, desiccated at -20°C and protected from light.[1][9]

-

Prepare Loading Solution: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in a physiological buffer to the desired working concentration (typically 1-10 µM).[1][9]

-

Cell Loading:

-

For adherent cells, remove the culture medium and replace it with the loading solution.

-

For suspension cells, pellet the cells and resuspend them in the loading solution.

-

-

Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[1][9] The optimal time and temperature should be determined empirically for each cell type and probe. Lowering the temperature may reduce dye compartmentalization.[1][9]

-

Washing: After incubation, wash the cells 2-3 times with fresh, dye-free buffer to remove extracellular AM ester.[3]

-

De-esterification: Incubate the cells for an additional 15-30 minutes in a dye-free buffer to allow for complete hydrolysis of the AM esters by intracellular esterases.

-

Measurement: Proceed with fluorescence measurement using a suitable instrument (e.g., fluorescence microscope, plate reader, flow cytometer).

Protocol for Intracellular Calcium Measurement with Fura-2, AM

Materials:

-

Fura-2, AM

-

Anhydrous DMSO

-

Pluronic® F-127 (20% in DMSO)

-

HEPES-buffered saline (HBS): NaCl (140 mM), KCl (5 mM), MgCl2 (1 mM), CaCl2 (2 mM), D-glucose (10 mM), HEPES (10 mM), pH 7.4

-

Ionomycin (B1663694) (calcium ionophore)

-

EGTA

Procedure:

-

Prepare a 1 mM Fura-2, AM stock solution in anhydrous DMSO.

-

Prepare a loading solution of 2 µM Fura-2, AM in HBS. Add Pluronic® F-127 to a final concentration of 0.02%.

-

Load cells with the Fura-2, AM solution for 30-45 minutes at 37°C.

-

Wash cells three times with HBS.

-

Incubate for a further 30 minutes at 37°C to ensure complete de-esterification.

-

Measure fluorescence using a ratiometric imaging system, alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.

-

Calibration (optional): To determine the intracellular calcium concentration, at the end of the experiment, add ionomycin (e.g., 5-10 µM) to determine the maximum fluorescence ratio (Rmax) in the presence of saturating Ca2+. Then, add a calcium chelator like EGTA (e.g., 10-20 mM) to determine the minimum fluorescence ratio (Rmin). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.

Protocol for Cell Viability Assessment with Calcein, AM

Materials:

-

Calcein, AM

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a 1 mM Calcein, AM stock solution in anhydrous DMSO.

-

Prepare a working solution of 1 µM Calcein, AM in PBS.

-

Treat cells with the experimental compounds.

-

Add the Calcein, AM working solution to the cells and incubate for 15-30 minutes at 37°C.

-

Measure fluorescence at an excitation of ~490 nm and emission of ~515 nm. The fluorescence intensity is proportional to the number of viable cells.

Visualizing Cellular Processes with AM Esters

AM ester-based probes are instrumental in visualizing and dissecting complex cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of AM ester uptake and its application in studying key signaling events.

Caption: Mechanism of AM ester cellular uptake and intracellular trapping.

Caption: A generalized experimental workflow for using AM ester probes.

Caption: Gq protein-coupled receptor signaling pathway leading to intracellular calcium release.

Caption: The store-operated calcium entry (SOCE) signaling pathway.

Troubleshooting and Considerations

While a powerful technique, the use of AM esters is not without its challenges. Researchers should be aware of the following potential issues:

-

Incomplete Hydrolysis: Insufficient intracellular esterase activity can lead to incomplete cleavage of the AM groups, resulting in a population of partially hydrolyzed, non-functional molecules.[3][10]

-

Compartmentalization: AM esters can accumulate in organelles such as mitochondria and the endoplasmic reticulum, leading to a non-uniform cytosolic distribution of the active probe.[3] Loading at lower temperatures can sometimes mitigate this issue.[1][9]

-

Dye Leakage: Over time, the de-esterified, charged probe can be actively transported out of the cell by organic anion transporters. This can be reduced by using inhibitors like probenecid.[1][9]

-

Extracellular Hydrolysis: In some experimental systems, particularly in vivo, extracellular esterases can cleave the AM esters before they enter the cell, preventing efficient loading.[3]

-

Cytotoxicity: High concentrations of AM esters or the byproducts of their hydrolysis can be toxic to cells. It is crucial to use the lowest effective concentration.

Conclusion

The acetoxymethyl ester-based method for intracellular delivery remains an indispensable tool for researchers across various disciplines. Its simplicity and effectiveness in overcoming the cell membrane barrier have enabled countless discoveries in cell signaling, physiology, and pharmacology. By understanding the core principles, optimizing experimental protocols, and being mindful of potential pitfalls, scientists can continue to leverage this powerful technique to unravel the complexities of the intracellular world. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of AM esters in research and development.

References

- 1. The B cell receptor-induced calcium flux involves a calcium mediated positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. New developments in the signaling mechanisms of the store-operated calcium entry pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijdb.ehu.eus [ijdb.ehu.eus]

- 7. Mag-Fluo4 in T cells: Imaging of intra-organelle free Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Calcium Signaling in B Cell Activation and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Notes and Protocols for 5,5'-Dinitro BAPTA AM in Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction